2-Chloro-N-(2-cyano-benzyl)-acetamide
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Overview
Description
2-Chloro-N-(2-cyano-benzyl)-acetamide is an organic compound that belongs to the class of amides It features a chloro group, a cyano group, and a benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyano-benzyl)-acetamide typically involves the reaction of 2-chlorobenzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of acetic anhydride, leading to the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyano-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyano-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the chloro group can participate in various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-cyano-phenyl)-acetamide
- 2-Chloro-N-(2-cyano-ethyl)-acetamide
- 2-Chloro-N-(2-cyano-propyl)-acetamide
Uniqueness
2-Chloro-N-(2-cyano-benzyl)-acetamide is unique due to the presence of both a chloro and a cyano group on the benzyl moiety, which can influence its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(2-cyanophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-4-2-1-3-8(9)6-12/h1-4H,5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWKSCAFSSNHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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